molecular formula C19H22ClNO2S B2559933 N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide CAS No. 1795470-84-6

N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide

Cat. No.: B2559933
CAS No.: 1795470-84-6
M. Wt: 363.9
InChI Key: SIHLKECHXGJFJB-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 3-chlorophenyl intermediate: This involves the chlorination of a phenyl ring, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Thioether formation: The phenylthio group is introduced through a nucleophilic substitution reaction, often using thiophenol and a suitable leaving group.

    Amidation: The final step involves the formation of the amide bond, typically achieved by reacting the intermediate with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the amide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)acetamide
  • N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)butanamide

Uniqueness

N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Chlorophenyl group : Contributes to its lipophilicity and potential interaction with biological membranes.
  • Methoxypropyl group : Enhances solubility and may influence receptor binding.
  • Phenylthio group : Potentially involved in electron-donating properties, affecting the compound's reactivity and biological interactions.

Chemical Formula

  • Molecular Formula : C18H22ClN1O2S
  • Molecular Weight : 345.89 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to anticancer effects.

Anticancer Activity

Recent research has highlighted the anticancer potential of compounds similar to this compound. For instance, triazole-containing hybrids have shown significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further exploration in cancer therapy .

Case Studies

  • Study on Cell Lines : A study demonstrated that related compounds exhibited IC50 values ranging from 0.02 µM to 1.86 µM against several cancer cell lines, including colon and breast cancer . This suggests that this compound may exhibit similar or enhanced potency.
  • Mechanistic Insights : Research indicates that these compounds can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent cell death . This mechanism is crucial for developing therapeutic agents targeting cancer.

Other Biological Activities

Aside from anticancer properties, the compound's potential antimicrobial and anti-inflammatory activities are under investigation. Compounds with similar structural features have shown promise in inhibiting bacterial growth and modulating inflammatory responses, which could extend the therapeutic applications of this compound.

Data Table: Biological Activity Summary

Activity TypeAssay TypeIC50 Value (µM)Reference
AnticancerHCT116 Cell Line0.43
AntimicrobialVarious Bacterial StrainsTBDTBD
Anti-inflammatoryIn vitro assaysTBDTBD

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2S/c1-19(23-2,15-7-6-8-16(20)13-15)14-21-18(22)11-12-24-17-9-4-3-5-10-17/h3-10,13H,11-12,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHLKECHXGJFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCSC1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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